molecular formula C14H11NO4 B14075838 Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- CAS No. 67414-64-6

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-

Cat. No.: B14075838
CAS No.: 67414-64-6
M. Wt: 257.24 g/mol
InChI Key: MMIWIEIVTXVDAI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- (hereafter referred to by its full IUPAC name) is a substituted benzoic acid derivative featuring a 4-amino-2-hydroxybenzoyl moiety at the ortho position. This compound has garnered attention in medicinal chemistry and materials science, particularly as a precursor for fluorophores used in targeted imaging applications. For example, it serves as a key intermediate in synthesizing near-infrared fluorophores for pancreatic cancer imaging due to its ability to form stable, fluorescent conjugates . Its structure combines aromaticity, hydrogen-bonding capacity (via amino and hydroxyl groups), and a carboxylic acid functional group, enabling diverse reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-amino-2-hydroxybenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWIEIVTXVDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436703
Record name Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67414-64-6
Record name Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Phthalic anhydride acts as a bifunctional acylating agent, enabling the formation of the benzoyl-benzoic acid framework. The hydroxyl group of 3-aminophenol undergoes nucleophilic attack on one carbonyl group of phthalic anhydride, yielding an intermediate ester. Subsequent intramolecular cyclization or rearrangement forms the target benzophenone structure. Key parameters include:

  • Temperature : 100–130°C to maintain a molten state, ensuring reactant fluidity without degrading the amino group.
  • Solvent : Minimal or solvent-free conditions reduce byproducts and environmental impact. Post-reaction, small amounts of toluene (mass ratio 1:5–1:10 relative to 3-aminophenol) disperse solids for easier handling.
  • Molar Ratio : A 1:1 to 1:1.4 ratio of 3-aminophenol to phthalic anhydride optimizes conversion.

Challenges and Solutions

  • Amino Group Reactivity : The primary amine in 3-aminophenol risks undesired acylation. To mitigate this, reaction conditions are kept anhydrous, and the amino group’s nucleophilicity is reduced via protonation in mildly acidic environments or through transient protection (e.g., acetylation).
  • Byproduct Formation : Over-acylation or dimerization is minimized by precise temperature control and incremental addition of phthalic anhydride.

Alternative Pathways: Carboxylation and Diazotization

Carboxylation of m-Aminophenol Derivatives

A method adapted from the synthesis of 4-aminosalicylic acid involves treating 3-aminophenol with potassium carbonate under a carbon dioxide atmosphere. This approach introduces a carboxylic acid group ortho to the hydroxyl group, forming 4-amino-2-hydroxybenzoic acid. Subsequent acylation with benzoyl chloride or in situ coupling with phthalic anhydride could yield the target compound, though this route requires further optimization for scalability.

Diazotization and Coupling Reactions

Diazotization of 4-amino-2-hydroxybenzoic acid followed by coupling with benzoic acid derivatives offers a modular pathway. However, this method is less prevalent due to competing side reactions and lower yields compared to direct acylation.

Purification and Isolation Techniques

Acid-Base Workup

Post-reaction, the crude product is treated with dilute alkali (pH 8–12) to solubilize acidic components, followed by acidification (pH 3–6) to precipitate the target compound. This step removes unreacted starting materials and neutral byproducts.

Solvent Recrystallization

Recrystallization from toluene or cyclohexane enhances purity. Activated carbon treatment during dissolution (25–50°C) effectively adsorbs colored impurities and residual catalysts.

Comparative Analysis of Methodologies

Method Yield Purity Complexity Environmental Impact
Molten-State Acylation 85–90% >98% Moderate Low (solvent-minimized)
Carboxylation 70–75% 90–95% High Moderate
Diazotization 50–60% 85–90% High High (toxic byproducts)

Industrial Scalability and Green Chemistry

The molten-state method is industrially favorable due to its minimal solvent use and high atom economy. Recent advances explore microwave-assisted heating to reduce reaction times and energy consumption. Additionally, replacing toluene with bio-based solvents (e.g., cyclopentyl methyl ether) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Binding Affinity and Receptor Interactions

The substitution pattern on the benzoyl group significantly influences binding interactions. Computational docking studies comparing derivatives with methyl, methoxy, and amino-hydroxy substituents revealed the following:

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibited lower ΔGbinding values (indicating stronger binding) to T1R3 protomers compared to the parent compound. This enhanced binding is attributed to hydrophobic interactions (methyl group) and hydrogen bonding (methoxy group) with receptor residues such as Tyr238 and Asp307 .
Table 1: Comparative Binding Energies and Key Interactions
Compound Substituent ΔGbinding (kcal/mol) Key Interacting Residues
2-(4-Methylbenzoyl)benzoic acid 4-methyl -8.2 Tyr238, Leu279, Asp307
2-(4-Methoxybenzoyl)benzoic acid 4-methoxy -7.9 Asp307, Tyr238
2-(4-Amino-2-hydroxybenzoyl)benzoic acid 4-amino-2-hydroxy Not reported Hypothesized: Asp307, Ser144

Physicochemical Properties

Solubility and Diffusivity
  • Hydrophobicity : Methyl and ethyl substituents (e.g., 2-(4-ethylbenzoyl)benzoic acid ) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Methoxy groups balance hydrophobicity and hydrogen-bonding capacity .
  • Diffusivity: Evidence from emulsion liquid membrane studies shows that benzoic acid derivatives with higher hydrophobicity (e.g., unsubstituted benzoic acid) exhibit greater effective diffusivity compared to polar analogs like acetic acid or phenol . This trend suggests that substituents like methyl or methoxy may enhance membrane phase mobility relative to highly polar groups.
Acidity (pKa)

Azo derivatives of benzoic acid, such as 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids, demonstrate that electron-withdrawing substituents (e.g., nitro groups) lower the pKa of the phenolic proton, increasing acidity. Conversely, electron-donating groups (e.g., methoxy) raise pKa values . The target compound’s amino and hydroxyl groups likely result in a moderately acidic phenolic proton (pKa ~8–10), though experimental data are needed.

T3SS Inhibition

Benzoic acid derivatives exhibit bacterial type III secretion system (T3SS) inhibition. For example:

  • Benzoic acid inhibits Erwinia amylovora T3SS by repressing hrpS expression.
  • 4-Methoxy-cinnamic acid targets HrpL, a key transcriptional regulator . The amino-hydroxy substituent in the target compound may offer dual inhibitory mechanisms, though this remains speculative without direct evidence.
Antioxidant Potential

Thymol derivatives with substituted benzoic acid moieties (e.g., 3,4-dihydroxybenzoate) show potent antioxidant activity (IC50 = 11.30 µM), surpassing ascorbic acid . The target compound’s hydroxyl and amino groups could similarly scavenge free radicals, but further studies are required.

Biological Activity

Benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, effects on protein degradation systems, and potential applications in therapeutic contexts.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 2-(4-amino-2-hydroxybenzoyl)-, exhibit significant antimicrobial activity. In vitro studies have shown moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans . The structure-activity relationship suggests that modifications to the benzoic acid core can enhance these properties.

Protein Degradation Systems

A notable study highlighted the role of benzoic acid derivatives in modulating protein degradation systems. Specifically, compounds derived from Bjerkandera adusta were shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. Among these compounds, 2-(4-amino-2-hydroxybenzoyl)- demonstrated a potent interaction with cathepsins B and L, crucial enzymes in the proteolytic process . This activation is particularly relevant as both UPP and ALP activities decline with aging, suggesting potential applications in anti-aging therapies.

Cytotoxicity and Safety

In toxicity assessments, benzoic acid, 2-(4-amino-2-hydroxybenzoyl)- has shown a favorable safety profile. In various studies involving animal models, no significant adverse effects were reported even at high doses. For instance, clinical examinations revealed no substance-related effects during a 90-day dietary exposure study . This safety profile enhances its potential for use in pharmaceuticals and cosmetics.

Study on Antimicrobial Activity

In a recent investigation into the antimicrobial properties of benzoic acid derivatives, compound 4 (related to 2-(4-amino-2-hydroxybenzoyl)-) exhibited moderate antibacterial activity against two Gram-positive reference strains and demonstrated efficacy against C. albicans. The study concluded that the structural modifications led to varying degrees of toxicity and antimicrobial effectiveness .

Study on Protein Modulation

A comprehensive evaluation of benzoic acid derivatives revealed that compound 3 (related to 2-(4-amino-2-hydroxybenzoyl)-) significantly induced proteasomal chymotrypsin-like activity at a concentration of 5 μM. This finding underscores the compound's potential as a modulator of cellular proteostasis and highlights its relevance in therapeutic strategies aimed at age-related diseases .

Table 1: Biological Activities of Benzoic Acid Derivatives

Compound NameAntimicrobial ActivityProteasome ActivationSafety Profile
Benzoic Acid, 2-(4-amino-2-hydroxybenzoyl)-Moderate against Gram-positive bacteriaHighNo significant adverse effects
Compound 3Moderate against C. albicansHighNo significant adverse effects
Compound 4Moderate against Gram-positive bacteriaModerateNo significant adverse effects

Table 2: Summary of Key Findings from Studies

Study ReferenceFocus AreaKey Findings
Protein DegradationActivation of UPP and ALP pathways
Antimicrobial ActivityEfficacy against Gram-positive bacteria and fungi
Toxicity AssessmentFavorable safety profile with no significant effects

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